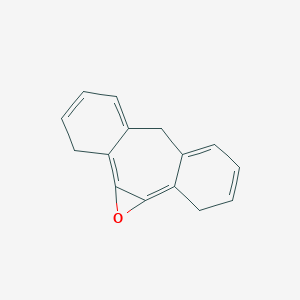

5H-Dibenzo(a,d)cycloheptene-10,11-oxide

Description

Properties

IUPAC Name |

3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1,4,7,9,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14(12)16-15/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGDBJFHDKEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=C3C(=C4CC=CC=C4C2)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167153 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16145-11-2 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide can be achieved through a formal [5 + 2] annulation reaction. This involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). The reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5H-Dibenzo(a,d)cycloheptene-10,11-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-10,11-oxide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Functions as a calmodulin inhibitor, affecting various cellular processes.

Industry: Utilized in the synthesis of cyclotribenzylenes and other polycyclic compounds.

Mechanism of Action

The mechanism of action of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide involves its interaction with calmodulin, a calcium-binding messenger protein. By inhibiting calmodulin, the compound can modulate various cellular processes, including signal transduction pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Reactivity in Enzymatic Hydration

The kinetic behavior of 5H-dibenzo(a,d)cycloheptene-10,11-oxide differs markedly from that of its acyclic counterpart, cis-stilbene oxide. Key parameters are summarized below:

| Parameter | This compound | cis-Stilbene Oxide |

|---|---|---|

| Vmax (nmol/min/mg) | 0.27 ± 0.02 | 13.3 ± 0.5 |

| Km (μM) | 53 ± 8 | 18 ± 2 |

| Catalytic Efficiency (Vmax/Km) | 0.0051 | 0.739 |

The significantly lower catalytic efficiency of the tricyclic epoxide is attributed to steric hindrance and poor alignment with the mEH active site, rather than substrate affinity .

Structural Analogues in Pharmacological Contexts

Dibenzoazepines and Derivatives

- 5H-Dibenzo[b,f]azepine : This compound lacks the central ring strain of the tricyclic epoxide. Substitutions at the 10-position (e.g., OCH3) enhance antioxidant activity by stabilizing radical intermediates via electron donation .

- 10-Methoxy-5H-dibenzo[b,f]azepine : Exhibits potent antioxidant properties, with EC50 values comparable to ascorbic acid in DPPH assays .

10,11-Dihydro-5H-dibenzo[a,d][7]annulene Derivatives

- Amineptine : A 10,11-dihydro derivative with a methyl group at the 5-position, used as an atypical antidepressant. Its activity is linked to dopamine reuptake inhibition, contrasting with the inert pharmacological profile of the epoxide .

- Acyl-oximine Derivatives: Synthesized from 10,11-dihydro-5H-dibenzo[a,d]cycloheptadienic scaffolds, these compounds show promise as tricyclic antidepressant analogues. For example, O-acyl-oximine derivatives demonstrate serotonin and norepinephrine reuptake inhibition (IC50 = 0.1–5 μM) .

Functionalization at the 5-Position

- 5-Methyl Derivatives : Substitution with methyl groups (e.g., 5-methyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs .

- 5-Propanamine Derivatives: These compounds, such as 5H-dibenzo[a,d]cycloheptene-5-propanamine, exhibit unknown toxicity profiles but are structurally related to nortriptyline metabolites (e.g., 10-hydroxynortriptyline) .

Physicochemical Properties

| Property | This compound | 5H-Dibenzo[a,d]cyclohepten-5-one |

|---|---|---|

| Molecular Weight (g/mol) | 236.27 | 222.24 |

| ΔfH° (solid, kJ/mol) | N/A | -7 ± 27 |

| logPoct/wat | Estimated 3.2–3.5 | 3.353 (calculated) |

The epoxide’s higher logP suggests greater lipophilicity than its ketone analogue, influencing bioavailability and metabolic stability .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.